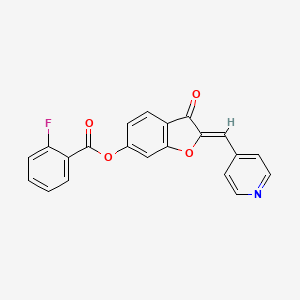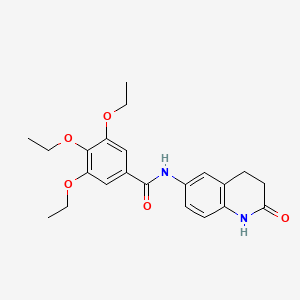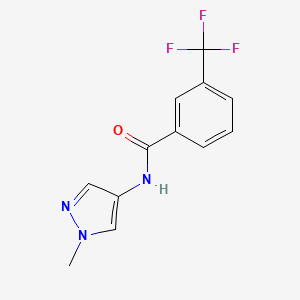![molecular formula C19H16FN3OS B2567250 N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide CAS No. 450342-82-2](/img/structure/B2567250.png)
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
A study on the synthesis of novel fluorine-containing compounds demonstrated potential anticancer activities. These compounds were synthesized through a series of chemical reactions, starting with 6-Fluorobenzo[b]pyran-4-one, and tested against human cancer cell lines, including lung, breast, and CNS cancers. The compounds showed anticancer activity at low concentrations, suggesting a promising direction for developing new anticancer drugs (Hammam et al., 2005).
Antimicrobial Activity
Research on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine revealed promising antimicrobial analogs. These compounds, bearing a fluorine atom, showed significant antimicrobial activity against a variety of bacterial and fungal strains. This study highlights the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
Logic Gate Applications
An investigation into pyrazolone thiosemicarbazone derivatives uncovered their use in developing a photo-switch and INHIBIT logic gate. These compounds undergo reversible photochromic properties under UV light irradiation and heating. The study provides insights into the photochromic mechanism and demonstrates the potential of these compounds in developing logic gates based on chemical inputs (Xie et al., 2009).
Proteasome Inhibition and Cytostatic Effects
A study focused on pyrazolone-enamines revealed their ability to inhibit proteasome and exhibit cytostatic effects on human cancer cells. These compounds were evaluated for their impact on the proliferation of liver cancer HepG2 cells and their ability to inhibit the activity of the human cancer cellular 20S proteasome. This research offers valuable insights into the anticancer mechanism and the effect of functional group substitutions (Yan et al., 2015).
Novel Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols identified a series of compounds with an antipsychotic-like profile in behavioral animal tests. These compounds showed activity without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-12-4-2-3-5-15(12)19(24)21-18-16-10-25-11-17(16)22-23(18)14-8-6-13(20)7-9-14/h2-9H,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKIEPSJLVHIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-7-fluoro-1H-quinazoline-2,4-dione](/img/structure/B2567170.png)

![1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2567174.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2567176.png)


![N-{[4-(4-bromophenoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2567180.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2567181.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2567183.png)
![3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2567188.png)
